molecular formula C39H73NaO8P B14804363 Phosphatidic Acid, Dioleoyl

Phosphatidic Acid, Dioleoyl

Cat. No.: B14804363
M. Wt: 724.0 g/mol
InChI Key: KHDHADSEKGCPKW-ZGWGUCJNSA-N
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Description

Phosphatidic acid, dioleoyl, is a bioactive lipid that plays a crucial role in cellular signaling and membrane dynamics. It is a type of phosphatidic acid, which is a minor but essential component of cell membranes. This compound, consists of a glycerol backbone esterified with two oleic acid molecules and a phosphate group. This compound is involved in various cellular processes, including membrane biosynthesis, signal transduction, and vesicular trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dioleoyl, can be synthesized through enzymatic reactions. One common method involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . These reactions typically occur under mild conditions, ensuring the integrity of the lipid molecules.

Industrial Production Methods: Industrial production of this compound, often involves large-scale enzymatic processes. These processes are designed to maximize yield and purity while maintaining the bioactivity of the compound. The use of bioreactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Phosphatidic acid, dioleoyl, undergoes various chemical reactions, including hydrolysis, phosphorylation, and acylation. Hydrolysis of phosphatidic acid results in the formation of glycerol, phosphoric acid, and fatty acids . Phosphorylation of diacylglycerol by diacylglycerol kinase produces phosphatidic acid .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Glycerol, phosphoric acid, and oleic acid.

    Phosphorylation: Phosphatidic acid.

    Acylation: Diacylglycerol.

Scientific Research Applications

Phosphatidic acid, dioleoyl, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phosphatidic acid, dioleoyl, is unique among phospholipids due to its specific fatty acid composition and bioactive properties. Similar compounds include:

    Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.

    Phosphatidylethanolamine (PE): Plays a role in membrane fusion and curvature.

    Phosphatidylserine (PS): Involved in cell signaling and apoptosis.

    Phosphatidylinositol (PI): Participates in signal transduction pathways.

This compound, stands out due to its specific interactions with proteins and its role as a precursor for other bioactive lipids .

Properties

Molecular Formula

C39H73NaO8P

Molecular Weight

724.0 g/mol

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+;

InChI Key

KHDHADSEKGCPKW-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

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